6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond attached to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between 4-methylphenylhydrazine and cyclohexa-2,4-dien-1-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the hydrazone group into an amine group. Sodium borohydride is a commonly used reducing agent for this purpose.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Halogenation is a common substitution reaction, where halogens such as chlorine or bromine are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using halogen gases or halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines with the hydrazone group reduced to an amine group.
Substitution: Halogenated derivatives with halogen atoms replacing hydrogen atoms.
Scientific Research Applications
6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and lead to the observed biological effects. The compound may also interact with DNA, leading to changes in gene expression and cell cycle regulation.
Comparison with Similar Compounds
- 2-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 4-[(4-Methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
- 6-[(2-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Comparison: 6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern on the hydrazone group. This substitution can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
20773-92-6 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2-[(4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16/h2-9,16H,1H3 |
InChI Key |
MCMBMZFQJQBLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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